molecular formula C5H6BrClN2O B15224776 3-Amino-5-bromopyridin-2(1H)-one hydrochloride

3-Amino-5-bromopyridin-2(1H)-one hydrochloride

Cat. No.: B15224776
M. Wt: 225.47 g/mol
InChI Key: FCTKVBIWUJOWKX-UHFFFAOYSA-N
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Description

3-Amino-5-bromopyridin-2(1H)-one hydrochloride is a chemical compound with the molecular formula C5H5BrN2O·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromopyridin-2(1H)-one hydrochloride typically involves the bromination of 3-amino-2-hydroxypyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. The hydrochloride salt is then formed by reacting the brominated product with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromopyridin-2(1H)-one hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The amino and hydroxyl groups can participate in redox reactions.

    Condensation Reactions: The compound can form condensation products with other reactive species.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as nitroso or nitro derivatives.

    Reduction Products: Reduced forms, such as amine derivatives.

Scientific Research Applications

3-Amino-5-bromopyridin-2(1H)-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromopyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromopyridine
  • 3-Amino-2-hydroxypyridine
  • 5-Bromo-2-pyridinol

Uniqueness

3-Amino-5-bromopyridin-2(1H)-one hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C5H6BrClN2O

Molecular Weight

225.47 g/mol

IUPAC Name

3-amino-5-bromo-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C5H5BrN2O.ClH/c6-3-1-4(7)5(9)8-2-3;/h1-2H,7H2,(H,8,9);1H

InChI Key

FCTKVBIWUJOWKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1Br)N.Cl

Origin of Product

United States

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